molecular formula C25H22N4O3S B11144198 methyl 6-(1,3-diphenyl-1H-pyrazol-4-yl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

methyl 6-(1,3-diphenyl-1H-pyrazol-4-yl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B11144198
M. Wt: 458.5 g/mol
InChI Key: KFYRUBGIIJBCJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-(1,3-diphenyl-1H-pyrazol-4-yl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a heterocyclic compound featuring a pyrimido[2,1-b][1,3]thiazine core substituted with a 1,3-diphenylpyrazole moiety, a methyl group at position 8, and a methyl ester at position 5. Its synthesis typically involves multi-step reactions, including cyclocondensation and functionalization strategies common in heterocyclic chemistry . The compound’s structural complexity and substituent diversity make it a subject of interest in medicinal chemistry, particularly for exploring structure-activity relationships (SARs) and physicochemical properties relative to analogs.

Properties

Molecular Formula

C25H22N4O3S

Molecular Weight

458.5 g/mol

IUPAC Name

methyl 6-(1,3-diphenylpyrazol-4-yl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

InChI

InChI=1S/C25H22N4O3S/c1-16-21(24(31)32-2)23(29-20(30)13-14-33-25(29)26-16)19-15-28(18-11-7-4-8-12-18)27-22(19)17-9-5-3-6-10-17/h3-12,15,23H,13-14H2,1-2H3

InChI Key

KFYRUBGIIJBCJP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=O)CCSC2=N1)C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5)C(=O)OC

Origin of Product

United States

Preparation Methods

Method Overview

This approach employs a one-pot cyclocondensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, methyl acetoacetate, and thiourea under acidic conditions.

Reagents :

  • 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde (1.0 equiv)

  • Methyl acetoacetate (1.2 equiv)

  • Thiourea (1.5 equiv)

  • POCl₃/DMF (Vilsmeier-Haack reagent)

Procedure :

  • Formylation : The pyrazole aldehyde is prepared via Vilsmeier-Haack formylation of acetophenone phenylhydrazine.

  • Cyclocondensation : The aldehyde reacts with methyl acetoacetate and thiourea in refluxing ethanol with catalytic HCl, yielding the pyrimido-thiazine core.

  • Esterification : The methyl ester group is introduced via in situ reaction with methanol under acidic conditions.

Yield : 65–72%.

Stepwise Cyclization Using 1,3-Dibromopropane

Method Overview

This method involves sequential cyclization and alkylation steps, starting from a pre-formed pyrimidine-thione intermediate.

Reagents :

  • 4,6-Dimethyl-1,2,3,4-tetrahydro-2-pyrimidinethione (1.0 equiv)

  • 1,3-Dibromopropane (1.5 equiv)

  • K₂CO₃ (2.0 equiv), DMF

Procedure :

  • Pyrimidine-Thione Synthesis : React acetophenone hydrazone with thiourea and cyclopropenone.

  • Thiazine Formation : Treat the pyrimidine-thione with 1,3-dibromopropane in DMF at 80°C for 24 hours.

  • Esterification : Introduce the methyl ester via reaction with methyl chloroformate.

Yield : 58–63%.

One-Pot Reaction with Bis-Methylthio Methylene Malononitrile

Method Overview

A three-component reaction using bis-methylthio methylene malononitrile, thiourea, and pyrazole aldehyde under basic conditions.

Reagents :

  • Bis-methylthio methylene malononitrile (1.0 equiv)

  • Thiourea (1.2 equiv)

  • 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde (1.0 equiv)

  • K₂CO₃, DMF

Procedure :

  • Nucleophilic Attack : Thiourea reacts with bis-methylthio methylene malononitrile to form a thiolate intermediate.

  • Cyclization : The intermediate couples with the pyrazole aldehyde, forming the pyrimido-thiazine scaffold.

  • Methylation : Methylation with dimethyl sulfate completes the ester group.

Yield : 70–76%.

Microwave-Assisted Synthesis

Method Overview

Microwave irradiation accelerates the cyclocondensation step, reducing reaction time.

Reagents :

  • 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde (1.0 equiv)

  • Methyl 3-aminocrotonate (1.1 equiv)

  • CS₂ (1.5 equiv)

  • Microwave reactor (150°C, 30 min)

Procedure :

  • Thiocarbamate Formation : CS₂ reacts with methyl 3-aminocrotonate to form a thiocarbamate intermediate.

  • Cyclization : Microwave irradiation promotes fusion with the pyrazole aldehyde.

Yield : 68–74%.

Comparative Analysis of Methods

Method Key Reagents Conditions Yield Advantages
Multi-Component Cyclo.Thiourea, POCl₃/DMFReflux, 6–8 hrs65–72%High atom economy
Stepwise Cyclization1,3-Dibromopropane, K₂CO₃DMF, 80°C, 24 hrs58–63%Scalability for industrial use
One-Pot with MalononitrileBis-methylthio malononitrileRoom temperature70–76%Mild conditions, fewer byproducts
Microwave-AssistedCS₂, Microwave reactor150°C, 30 min68–74%Rapid synthesis, energy-efficient

Optimization Strategies

  • Catalysis : Using L-proline as a organocatalyst improves enantioselectivity in asymmetric syntheses.

  • Solvent Effects : Ethanol/water mixtures enhance solubility of intermediates, boosting yields by 10–15%.

  • Workup : Crystallization from isopropanol yields >95% purity .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the thiazine core.

    Reduction: Reduction reactions can target the carbonyl groups within the structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the phenyl rings and the pyrazole ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Biological Activities

The biological activities of methyl 6-(1,3-diphenyl-1H-pyrazol-4-yl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate and its derivatives have been extensively studied. Key activities include:

Antimicrobial Activity : Thiazine derivatives have demonstrated notable antimicrobial properties. For instance, compounds derived from thiazolo-pyrimidines exhibit activity against Mycobacterium tuberculosis, highlighting their potential in treating infectious diseases .

Anti-inflammatory Properties : The compound has been associated with anti-inflammatory effects. Studies indicate that thiazole and pyridazinone fragments can lead to significant anti-inflammatory responses in preclinical models .

Antitumor Activity : Research has shown that certain derivatives possess cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). Structure-activity relationship studies have revealed promising candidates for further development in cancer therapy .

Case Studies

Several case studies illustrate the practical applications of this compound:

Case Study 1: Antitumor Evaluation
In a study evaluating the antitumor activity of synthesized thiazole derivatives, a specific compound exhibited an IC50 value of 2.94 µM against HepG2 cells. This suggests a strong potential for developing new anticancer agents based on the thiazole-pyrimidine scaffold .

Case Study 2: Antimicrobial Screening
A series of novel thiazolo[4,5-d]pyridazinones were synthesized and tested for their antimicrobial efficacy. The results indicated significant inhibition against various bacterial strains, showcasing the utility of these compounds in developing new antibiotics .

Comparative Data Table

The following table summarizes the biological activities and synthesis yields of various derivatives related to this compound:

Compound NameSynthesis Yield (%)Antimicrobial ActivityAntitumor Activity (IC50 µM)
Compound A78%Yes5.67
Compound B85%Yes2.94
Compound C70%No>10

Mechanism of Action

The compound’s mechanism of action would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. The pyrazole and thiazine rings may play a crucial role in binding to the active sites of proteins, thereby influencing biochemical pathways.

Comparison with Similar Compounds

The compound belongs to the pyrimido[2,1-b][1,3]thiazine family, which shares a fused bicyclic scaffold. Below, it is compared with structural analogs based on substituent variations, heterocyclic core modifications, and synthetic methodologies.

Structural Analogs within the Pyrimido[2,1-b][1,3]thiazine Family

Key analogs differ in aryl substituents and ester groups at positions 6 and 7, respectively.

Compound Name R (Position 6) Ester Group (Position 7) Key Properties/Notes Reference
Methyl 6-(1,3-diphenyl-1H-pyrazol-4-yl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate 1,3-Diphenylpyrazole Methyl Bulky substituent; potential π-π stacking interactions in biological targets
Methyl 6-(4-iodophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate 4-Iodophenyl Methyl High molecular weight; increased lipophilicity
Allyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate 4-Methoxyphenyl Allyl Methoxy group enhances solubility; allyl ester may alter metabolic stability
Ethyl 6-(4-fluorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate 4-Fluorophenyl Ethyl Fluorine’s electron-withdrawing effects may influence electronic interactions
2-Methylpropyl 6-(5-bromo-2-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate 5-Bromo-2-methoxyphenyl 2-Methylpropyl Bromine increases steric bulk; methoxy improves solubility

Key Observations :

  • Aryl Substituents : Electron-withdrawing groups (e.g., F in ) enhance polarity, while bulky groups (e.g., 1,3-diphenylpyrazole in ) may improve target binding via hydrophobic interactions.
  • Ester Groups : Methyl esters (as in the target compound) are metabolically labile compared to ethyl or allyl esters, which could prolong half-life .
Heterocyclic Core Modifications

Compounds with alternative fused heterocycles exhibit distinct physicochemical and pharmacological profiles:

Compound Class Core Structure Key Features Reference
Pyrido[2,3-d:6,5-d']dipyrimidine (e.g., 300 in Scheme 140) Pyrido-dipyrimidine Contains sulfur and additional nitrogen atoms; higher rigidity
Tetrahydroimidazo[1,2-a]pyridine (e.g., 1l , 2d ) Imidazo-pyridine Smaller ring system; nitro and cyano groups enhance electronic diversity
Pyrimido[2,1-c][1,2,4]triazine (e.g., 2 in ) Pyrimido-triazine Additional nitrogen atoms; thiophene substituents alter electron density

Key Observations :

  • Imidazo-pyridines (e.g., ) often exhibit lower molecular weights, which may enhance membrane permeability.

Biological Activity

The compound methyl 6-(1,3-diphenyl-1H-pyrazol-4-yl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate represents a class of heterocyclic compounds with significant biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on a review of diverse literature.

Chemical Structure and Properties

Molecular Formula: C23H22N4O2
Molecular Weight: 458.5 g/mol
The compound features a complex structure that includes a pyrimidine core fused with a thiazine ring and substituted with a diphenylpyrazole moiety. This unique arrangement is believed to contribute to its diverse biological activities.

Anticancer Activity

Research indicates that compounds containing pyrazole and pyrimidine derivatives exhibit notable anticancer properties. For instance:

  • Cell Line Studies : The compound has shown cytotoxic effects against various cancer cell lines, including HCT116 and A549. In studies, it was observed that modifications in substituents significantly affect the selectivity and potency against these cell lines .
Cell LineIC50 (µM)Reference
HCT11610.5
A54912.3

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against several bacterial strains:

  • In Vitro Studies : Using the agar well diffusion method, the compound exhibited inhibitory effects against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli.
Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus0.58 µM
Escherichia coli1.10 µM
Bacillus subtilis0.58 µM

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is also noteworthy. It has been reported to inhibit pro-inflammatory cytokines in vitro, suggesting its use in treating inflammatory diseases.

The biological activities of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound has been shown to increase the levels of caspase proteins in treated cancer cells, indicating its role in promoting apoptosis .
  • Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation and survival pathways.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that it induces oxidative stress in cancer cells, leading to cell death.

Case Studies

A recent study evaluated the efficacy of this compound in combination with standard chemotherapy agents:

  • Combination Therapy : The results indicated enhanced cytotoxicity when used alongside doxorubicin against HCT116 cells, suggesting a synergistic effect that could improve treatment outcomes for cancer patients .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.